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Compound of Interest

Compound Name:
2-(4-Hydroxycyclohexyl)acetic

acid

Cat. No.: B3021995 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-
Hydroxycyclohexyl)acetic acid

Introduction
2-(4-Hydroxycyclohexyl)acetic acid is a bifunctional organic compound featuring a

cyclohexane core substituted with a hydroxyl group and an acetic acid moiety.[1] This unique

structure, possessing both a hydrogen bond donor/acceptor (hydroxyl) and an acidic group

(carboxylic acid), makes it a valuable building block in medicinal chemistry and materials

science. Its presence in the Human Metabolome Database suggests its relevance in biological

systems. This guide provides a comprehensive overview of its core physical and chemical

properties, spectroscopic signatures, and standardized protocols for its characterization,

designed to equip researchers with the foundational knowledge required for its effective

application.

Chemical Identity and Structure
Accurate identification is paramount in scientific research. 2-(4-Hydroxycyclohexyl)acetic
acid is cataloged across multiple chemical databases, ensuring its unambiguous identification.

Chemical Identifiers
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The compound is identified by several standard numbering systems, with different CAS

Numbers often assigned to the mixture of isomers versus specific stereoisomers.

Identifier Value Source(s)

IUPAC Name
2-(4-hydroxycyclohexyl)acetic

acid
[1][2]

Molecular Formula C₈H₁₄O₃ [1][2][3]

Molecular Weight 158.20 g/mol [1][2][4]

CAS Number (cis/trans

mixture)
99799-09-4 [1][2][3]

CAS Number (cis-isomer) 68592-22-3 [1]

CAS Number (trans-isomer) 68592-23-4

PubChem CID 12702257 [1][3]

InChI Key
ALTAAUJNHYWOGS-

UHFFFAOYSA-N
[1][3]

Molecular Structure
The molecule's functionality is dictated by its three primary components: a cyclohexane ring, a

hydroxyl group, and a carboxylic acid group.[1] This structure imparts both hydrophilic and

hydrophobic characteristics.

Caption: Core structure of 2-(4-Hydroxycyclohexyl)acetic acid.

Stereoisomerism
The substitution pattern on the cyclohexane ring gives rise to cis and trans stereoisomers. In

the cis isomer, the acetic acid and hydroxyl groups are on the same face of the ring, while in

the trans isomer, they are on opposite faces. This stereochemical difference can significantly

influence physical properties and biological activity, as the spatial arrangement affects how the

molecule interacts with other molecules or biological targets.[1]

Caption: Stereoisomers of 2-(4-Hydroxycyclohexyl)acetic acid.
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Physicochemical Properties
The interplay of the functional groups defines the compound's behavior in various chemical

environments. The properties listed below are a combination of experimental and predicted

values found in chemical databases.

Property Value Source(s)

Physical Form Solid

Boiling Point 326.4 °C at 760 mmHg [3]

Density 1.166 g/cm³ [3]

Water Solubility Predicted: 27.1 g/L

pKa (Strongest Acidic) Predicted: 4.65

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

Count
3

LogP (Octanol-Water Partition

Coefficient)
Predicted: 0.69 - 0.93

Discussion of Properties:

Acidity (pKa): The predicted pKa of 4.65 is characteristic of a simple carboxylic acid. This

indicates it is a weak acid that will be predominantly in its deprotonated (carboxylate) form at

physiological pH (~7.4).

Solubility: The molecule is predicted to be soluble in water. This is a direct consequence of

the polar hydroxyl and carboxylic acid groups, which can engage in hydrogen bonding with

water molecules. Its solubility is expected to be pH-dependent, increasing significantly in

basic solutions due to the formation of the more polar carboxylate salt.

Lipophilicity (LogP): The predicted LogP values are relatively low, suggesting a preference

for hydrophilic environments over lipophilic ones. This is consistent with the presence of two

highly polar functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.americanelements.com/99799-09-4-2-4-hydroxycyclohexyl-acetic-acid
https://www.americanelements.com/99799-09-4-2-4-hydroxycyclohexyl-acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Stability
The reactivity is dominated by its two functional groups.

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as:

Acid-Base Reactions: Forms salts with bases.[1]

Esterification: Reacts with alcohols under acidic conditions to form esters.

Amide Formation: Can be converted to an acid chloride or activated with coupling

reagents to react with amines, forming amides.

Hydroxyl Group: The secondary alcohol can participate in:

Esterification: Reacts with carboxylic acids or acid chlorides to form esters.[1]

Oxidation: Can be oxidized to a ketone.[1]

Etherification: Can be converted into an ether under appropriate conditions.

Stability and Storage: The compound should be stored in a dry, sealed container at room

temperature.[4] It is a stable molecule but should be kept away from strong oxidizing agents

and strong bases.

Spectroscopic Characterization
While specific spectra for this exact compound are not readily available in public databases, its

spectroscopic features can be reliably predicted based on well-established principles for its

constituent functional groups.[5][6][7][8]

Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to show two highly characteristic

absorptions:

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to

3300 cm⁻¹.[5] This broadness is due to strong hydrogen bonding between molecules in a
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dimeric form.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹.[5]

Dimeric, hydrogen-bonded acids typically absorb around 1710 cm⁻¹.[5]

O-H Stretch (Alcohol): A broad absorption around 3200-3600 cm⁻¹, which may be partially

obscured by the much broader carboxylic acid O-H band.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

-COOH Proton: A highly deshielded, broad singlet appearing far downfield, typically

between 10-13 ppm.[6][8] Its chemical shift is concentration-dependent.[5]

-CH₂- (alpha to COOH): A doublet or multiplet around 2.2-2.5 ppm.

Cyclohexane Protons (-CH- and -CH₂-): A complex series of multiplets in the aliphatic

region, approximately 1.0-2.0 ppm.

-CH-OH Proton: A multiplet whose chemical shift would depend on the solvent and

concentration, typically 3.5-4.5 ppm.

¹³C NMR:

-COOH Carbon: A signal in the downfield region, typically between 170-185 ppm.[6][8]

-CH-OH Carbon: A signal in the range of 60-75 ppm.

Aliphatic Carbons: Signals for the -CH₂- (alpha to COOH) and the cyclohexane carbons

would appear in the upfield region, from approximately 20-45 ppm.

Mass Spectrometry
In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns,

including the sequential loss of the hydroxyl group (17 amu) and then the carbonyl group (28

amu).[8] The molecular ion peak (M⁺) would be expected at m/z = 158.
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Experimental Protocols for Property Determination
The following sections describe standardized, reliable methods for determining key

physicochemical properties.

Protocol: Determination of Aqueous Solubility
This protocol outlines a common method for determining the solubility of an organic acid. The

principle relies on creating a saturated solution and quantifying the dissolved compound.
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Start: Weigh Compound

Add 0.75 mL water to ~25 mg of compound in portions.

Vigorously shake/vortex for 60 seconds after each addition.

Observe for complete dissolution.

Is the compound fully dissolved?

Result: Soluble

Yes

Result: Insoluble/Partially Soluble

No
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Prepare ~1 mM solution of the compound in water.

Acidify solution to pH ~2 with 0.1 M HCl.

Titrate with standardized 0.1 M NaOH, recording pH after each addition.

Plot pH (y-axis) vs. Volume of NaOH (x-axis).

Determine the equivalence point (inflection point of the curve).

The pH at exactly half the equivalence volume is the pKa.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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